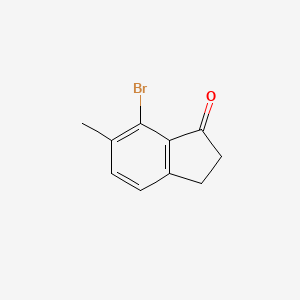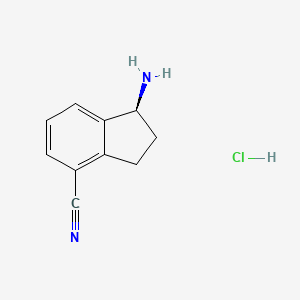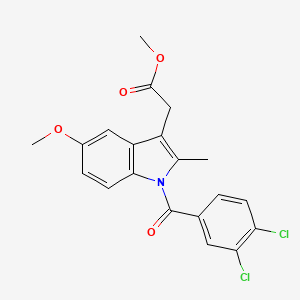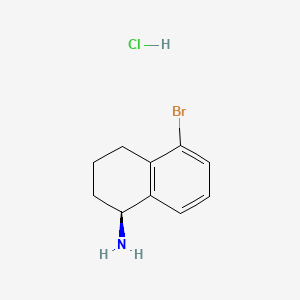
7-Bromo-6-metil-2,3-dihidro-1H-inden-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 7th position and a methyl group at the 6th position
Aplicaciones Científicas De Investigación
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 6-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-ol.
Oxidation: 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A positional isomer with the bromine and methyl groups swapped.
7-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: A chloro derivative with similar chemical properties.
7-Bromo-6-ethyl-2,3-dihydro-1H-inden-1-one: An ethyl-substituted analog with different steric and electronic effects.
Uniqueness
7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group at specific positions on the indanone ring can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
7-bromo-6-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDQVHPRQPQGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2=O)C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
